An In-depth Technical Guide to 5,7-Dimethyl-2-naphthol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5,7-Dimethyl-2-naphthol: Structure, Properties, and Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,7-dimethyl-2-naphthol, a substituted naphthol of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogs, predictive models, and established chemical principles to offer a robust profile. The guide covers the chemical structure, predicted physical and spectroscopic properties, and proposes a logical synthetic pathway. Particular emphasis is placed on the comparison with its well-characterized isomer, 5,7-dimethyl-1-naphthol, to provide a valuable contextual understanding for researchers in the field.
Introduction: The Naphthol Scaffold in Drug Discovery
The naphthol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, aromatic structure provides a platform for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The substitution pattern on the naphthalene ring system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. Dimethyl-substituted naphthols, in particular, offer a nuanced balance of steric and electronic effects that can be exploited in the design of novel therapeutic agents. This guide focuses on the specific, albeit less documented, isomer: 5,7-dimethyl-2-naphthol.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers.
Chemical Structure
The chemical structure of 5,7-dimethyl-2-naphthol consists of a naphthalene bicyclic system with two methyl groups at positions 5 and 7, and a hydroxyl group at position 2.
Caption: Chemical structure of 5,7-dimethyl-2-naphthol.
Nomenclature and Identifiers
While a specific CAS number for 5,7-dimethyl-2-naphthol is not readily found in major chemical databases, its systematic and synonymous names can be established. The existence of 5,7-Dimethyl-2-naphthalenesulfonic acid in PubChem (CID 89211769) suggests the feasibility of the 5,7-dimethylnaphthalene core with substitution at the 2-position.[1]
| Identifier | Value | Source |
| IUPAC Name | 5,7-dimethylnaphthalen-2-ol | IUPAC Nomenclature |
| Molecular Formula | C₁₂H₁₂O | Calculated |
| Molecular Weight | 172.22 g/mol | Calculated[2] |
| Canonical SMILES | Cc1cc2c(cc(O)cc2)c(C)c1 | |
| InChI Key | (Predicted) |
For comparative purposes, the well-documented isomer, 5,7-dimethyl-1-naphthol , has the following identifiers:
| Identifier | Value | Source |
| CAS Number | 31706-76-0 | PubChem[2] |
| PubChem CID | 599056 | PubChem[2] |
Predicted Physical and Chemical Properties
Direct experimental data for 5,7-dimethyl-2-naphthol are scarce. Therefore, the following properties are predicted based on the known values for 2-naphthol, 5,7-dimethyl-1-naphthol, and general chemical principles.
Physical Properties
| Property | Predicted Value for 5,7-dimethyl-2-naphthol | Comparison: 5,7-dimethyl-1-naphthol (Computed) | Comparison: 2-Naphthol (Experimental) |
| Melting Point | Solid, likely in the range of 100-130 °C | No experimental data found | 121-123 °C[3] |
| Boiling Point | > 280 °C | No experimental data found | 285 °C[3] |
| Solubility | Soluble in alcohols, ethers, and chloroform; sparingly soluble in water. | No experimental data found | Soluble in simple alcohols, ethers, and chloroform; 0.74 g/L in water.[3] |
| pKa | ~9.5-10.5 | No experimental data found | 9.51[3] |
| LogP (o/w) | ~3.5-4.0 | 3.5 (XLogP3)[2] | 2.84 |
The introduction of two methyl groups is expected to increase the melting and boiling points relative to 2-naphthol due to increased molecular weight and van der Waals forces. The lipophilicity (LogP) is also predicted to be higher.
Spectroscopic Properties (Predicted)
The predicted spectroscopic data are crucial for the identification and characterization of 5,7-dimethyl-2-naphthol in a research setting.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the hydroxyl and methyl substituents.
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¹³C NMR: The carbon NMR will display 12 unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbons bearing the hydroxyl and methyl groups will be particularly informative.
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IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1500-1600 cm⁻¹ region.
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UV-Vis Spectroscopy: Naphthols are known to be UV-active. The UV-Vis spectrum in a solvent like ethanol or chloroform is expected to show absorption maxima characteristic of the naphthalene chromophore.
Proposed Synthesis Pathway
Given the absence of a commercially available source for 5,7-dimethyl-2-naphthol, a de novo synthesis is necessary. A plausible synthetic route can be designed based on established methodologies for the preparation of substituted naphthols. A logical approach would involve the synthesis of 2,7-dimethylnaphthalene as a key intermediate, followed by functionalization.
Synthesis of 2,7-Dimethylnaphthalene
One potential route to 2,7-dimethylnaphthalene starts from less expensive feedstocks like toluene and pentenes, which undergo alkylation and subsequent cyclization and dehydrogenation.[4]
Caption: Synthetic overview for 2,7-dimethylnaphthalene.
Conversion of 2,7-Dimethylnaphthalene to 5,7-Dimethyl-2-naphthol
A common method for introducing a hydroxyl group onto an aromatic ring is through sulfonation followed by alkali fusion.
Caption: Proposed synthesis of 5,7-dimethyl-2-naphthol.
Experimental Protocol (Hypothetical):
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Sulfonation: 2,7-Dimethylnaphthalene is treated with concentrated sulfuric acid. The reaction temperature and time would need to be carefully controlled to favor the formation of the 2-sulfonic acid derivative.
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Alkali Fusion: The resulting 5,7-dimethylnaphthalene-2-sulfonic acid is fused with sodium hydroxide at high temperatures. This step cleaves the sulfonic acid group and replaces it with a hydroxyl group, forming the sodium salt of the naphthol.
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Acidification: The reaction mixture is cooled, dissolved in water, and then acidified (e.g., with HCl) to protonate the naphthoxide and precipitate the 5,7-dimethyl-2-naphthol product.
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Purification: The crude product would then be purified by recrystallization or chromatography.
Potential Applications and Research Directions
Substituted naphthols are versatile intermediates in organic synthesis and have been investigated for a range of applications.
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Drug Discovery: The 5,7-dimethyl-2-naphthol scaffold could serve as a starting point for the synthesis of novel compounds with potential biological activity. The specific substitution pattern may offer advantages in terms of receptor binding or metabolic stability compared to other isomers.
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Materials Science: Naphthol derivatives are used in the synthesis of polymers, dyes, and pigments. The properties of materials derived from 5,7-dimethyl-2-naphthol would be influenced by its specific structure.
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Chemical Probes: Fluorescent properties are a known characteristic of the naphthol core.[3] Derivatives of 5,7-dimethyl-2-naphthol could potentially be developed as fluorescent probes for biological imaging or sensing applications.
Conclusion
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 599056, 5,7-Dimethyl-1-naphthol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89211769, 5,7-Dimethyl-2-naphthalenesulfonic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]
- Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (1998). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. American Chemical Society, Division of Petroleum Chemistry, Preprints, 43(3), 337-339.
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National Institute of Standards and Technology. (n.d.). 1-Naphthol, 5,7-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,7-dimethyl naphthalene. Retrieved from [Link]
- Wen, N., Peng, X., Liu, M., Ma, Y., & Bai, R. (2007). One-Pot Synthesis of 7-N,N-dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Asian Journal of Chemistry, 19(7), 5785.
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Cheméo. (n.d.). Naphthalene, 2,7-dimethyl-. Retrieved from [Link]
